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Compound of Interest

Compound Name: GR 64349

cat. No.: B549517

COMPOUND AT A GLANCE
Property Value Reference
Compound Name GR 64349 MEEABIE e

[Lys3,Gly8,R-y-lactam-
Synonyms [71[8][10]
Leu9]NKA(3-10)

Chemical Formula C42H68N10011S [11[2]

Molecular Weight 921.11 g/mol [1]

CAS Number 137593-52-3 [1][2]
Peptide, Tachykinin NK2

Class : [L1[2131[4][5]
Receptor Agonist

Primary Target Tachykinin NK2 Receptor [L1[21[3114]15]

Potent and highly selective
Mechanism of Action agonist for the tachykinin NK2 [L1121[31[4115]

receptor.

Introduction

GR 64349 is a synthetic peptide analogue of Neurokinin A (NKA) that acts as a potent and
exceptionally selective agonist for the tachykinin NK2 receptor.[1][2][3][4][5] Its high selectivity,
with over 1000-fold preference for the NK2 receptor compared to the NK1 receptor and over
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300-fold compared to the NK3 receptor, makes it an invaluable tool for studying the
physiological and pharmacological roles of the NK2 receptor.[1][2][6] This document provides a
comprehensive technical overview of GR 64349, including its pharmacological properties,
experimental protocols, and associated signaling pathways, intended for researchers and
professionals in drug development.

Pharmacological Profile
Binding Affinity and Potency

GR 64349 exhibits high affinity and potency for the human recombinant tachykinin NK2
receptor. Its pharmacological characteristics have been determined through various in vitro
assays, including radioligand binding, inositol phosphate (IP-1) accumulation, intracellular
calcium mobilization, and cyclic AMP (cCAMP) synthesis.

Table 1: Binding Affinity of GR 64349 at Human Tachykinin Receptors

Receptor Radioligand pKi Reference
NK2 [125]]-NKA 7.77 £0.10 [7][8][10]
NK1 [3H]-septide <5 [71[8][10]

Table 2: Functional Potency of GR 64349 at Human Tachykinin Receptors
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Fold
Assay Receptor PEC50 Selectivity Reference
(NK2 vs. NK1)
IP-1
_ NK2 9.10 +0.16 1400 [7118][10]
Accumulation
NK1 5.95 + 0.80 [71[8][10]
Calcium
o NK2 9.27+0.26 500 [7][8][10]
Mobilization
NK1 6.55 + 0.16 [7][8][10]
CAMP Synthesis ~ NK2 10.66 + 0.27 900 [7118][10]
NK1 7.71+0.41 [71[8][10]

In Vivo Activity

GR 64349 is active in vivo, demonstrating effects consistent with NK2 receptor agonism.[2][3]

[6] Studies in animal models have shown that administration of GR 64349 can induce smooth

muscle contraction, such as in the bladder and colon.[11] For instance, in rats, intravenous and

subcutaneous administration of GR 64349 resulted in dose-dependent increases in bladder

and rectal pressure.[11]

Signaling Pathways

The tachykinin NK2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to

Gg/11 and Gs proteins.[1] Upon activation by an agonist such as GR 64349, the receptor

initiates downstream signaling cascades.
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NK2 Receptor Signaling Pathway

Activation of the Gqg/11 pathway leads to the stimulation of phospholipase C (PLC), which
hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3)
and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca?*) from the
endoplasmic reticulum, while DAG, in conjunction with elevated Ca2*, activates protein kinase
C (PKC).[12][13] The Gs pathway involves the activation of adenylyl cyclase, which catalyzes
the conversion of ATP to cyclic AMP (cCAMP).[4] cCAMP, in turn, activates protein kinase A (PKA).
Both PKC and PKA phosphorylate various downstream targets, culminating in a cellular
response such as smooth muscle contraction.[1]

Experimental Protocols

The following are generalized protocols for key in vitro assays used to characterize GR 64349.
Researchers should optimize these protocols for their specific cell lines and experimental
conditions.

Radioligand Binding Assay (Competition)
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This protocol describes a competition binding assay to determine the affinity of GR 64349 for
the NK2 receptor.

Preparation

Prepare assay buffer, radioligand
Prepare cell membranes -
expressing NK2 receptor ([*#*1]-NKA), and varying
P 9 P concentrations of GR 64349

4 )

Assay

Incubate membranes, radioligand,
and GR 64349 at a controlled
temperature (e.g., 30°C)

Separate bound and free radioligand
by rapid vacuum filtration through
GF/C filters

Wash filters with ice-cold
buffer to remove non-specifically
bound radioligand

-

4 )

Detection \54 Analysis

Measure radioactivity on filters
using a scintillation counter

Analyze data using non-linear

regression to determine IC50
and calculate Ki

- J
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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